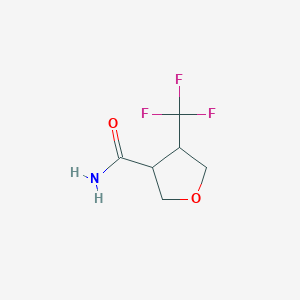

4-(Trifluoromethyl)oxolane-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)oxolane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F3NO2/c7-6(8,9)4-2-12-1-3(4)5(10)11/h3-4H,1-2H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRMWFFEMJBDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)C(F)(F)F)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Trifluoromethyl Oxolane 3 Carboxamide

Retrosynthetic Analysis and Key Disconnections for the Oxolane-3-carboxamide (B2597113) Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. For 4-(Trifluoromethyl)oxolane-3-carboxamide (1 ), several key disconnections can be proposed to outline potential synthetic routes (Figure 1).

Disconnection 1 (C-N Amide Bond): The most straightforward disconnection is the amide bond. This suggests that the final step could be the coupling of a 4-(trifluoromethyl)oxolane-3-carboxylic acid derivative (2 ) with ammonia (B1221849) or a protected ammonia equivalent. This is a reliable and widely used transformation.

Disconnection 2 (C4-CF3 Bond): A crucial disconnection involves the bond between the oxolane ring and the trifluoromethyl group. This leads to a precursor such as a 4-oxo-oxolane-3-carboxamide or a related ester (3 ). The trifluoromethyl group could then be introduced via a nucleophilic trifluoromethylation reaction, a common strategy for installing this moiety.

Disconnection 3 (C-O and C-C Ring Bonds): To form the oxolane ring itself, one can envision several disconnections. An intramolecular etherification (e.g., an SN2 reaction) is a classic approach. This leads to a linear precursor (4 ) containing a hydroxyl group and a suitable leaving group. Alternatively, an intramolecular Michael addition or an oxa-Michael reaction on an unsaturated precursor (5 ) could form the ring and set the stereochemistry at C3 and C4. Radical cyclizations of appropriately substituted homoallylic alcohols also provide a pathway to substituted tetrahydrofurans. ic.ac.uk

These disconnections form the basis for the forward synthetic strategies discussed in the following sections, highlighting the convergent nature of synthesizing the target molecule from simpler fragments.

Asymmetric Synthesis Approaches to Enantiopure this compound

Achieving enantiopurity is critical for biologically active molecules. The two stereocenters in this compound necessitate the use of asymmetric synthesis techniques.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of the target molecule, an auxiliary could be attached to an acyclic precursor to control the stereoselective formation of the oxolane ring.

One plausible strategy involves the use of an Evans-type oxazolidinone auxiliary. For instance, an N-acylated oxazolidinone derived from a γ,δ-unsaturated carboxylic acid could undergo a diastereoselective intramolecular Michael addition. The bulky auxiliary would shield one face of the molecule, directing the cyclization to produce a specific diastereomer of the substituted oxolane. researchgate.net A similar approach could involve a diastereoselective conjugate addition of a nucleophile to an α,β-unsaturated system bearing a chiral auxiliary, followed by cyclization. For example, a chiral sulfoxide (B87167) auxiliary has been used to synthesize 2,5-disubstituted tetrahydrofurans with good diastereoselectivity. nih.gov After the key stereocenter-forming step, the auxiliary is cleaved to yield the enantiopure carboxylic acid, which can then be converted to the final carboxamide.

Table 1: Common Chiral Auxiliaries and Their Applications in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans Oxazolidinones | Aldol reactions, Alkylations, Conjugate additions | Highly predictable stereocontrol, well-established cleavage protocols. |

| Oppolzer's Camphorsultam | Michael additions, Diels-Alder reactions | Excellent stereoselectivity, often crystalline derivatives aid purification. wikipedia.org |

| Pseudoephedrine Amides | Asymmetric alkylation | Forms rigid metal chelates, high diastereoselectivity, easily cleaved. |

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds. Organocatalysis, in particular, has emerged as a powerful tool for constructing chiral heterocyclic systems. epa.gov

A potential route to an enantiopure precursor for this compound is through an organocatalytic cascade reaction. For example, a bifunctional squaramide or thiourea (B124793) catalyst derived from a cinchona alkaloid could catalyze the asymmetric oxa-Michael/Michael reaction between a γ-hydroxyenone and an unsaturated pyrazolone, yielding spiro-tetrahydrofuran derivatives with excellent diastereo- and enantioselectivity. acs.org Adapting this principle, a γ-hydroxy-α,β-unsaturated ester could undergo an intramolecular cyclization catalyzed by a chiral amine or acid, establishing the stereocenters at C3 and C4. The development of tandem iminium-enamine catalysis has enabled the efficient synthesis of 2,3,4-trisubstituted tetrahydrofurans via a double Michael addition strategy. researchgate.net

Metal-catalyzed reactions also provide viable routes. For instance, a nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones using a P-chiral bisphosphine ligand has been shown to be effective for constructing functionalized chiral tetrahydrofuran (B95107) rings with high enantioselectivity. rsc.org

Table 2: Selected Asymmetric Catalytic Methods for Tetrahydrofuran Synthesis

| Catalyst Type | Reaction | Key Advantages |

|---|---|---|

| Cinchona Alkaloid Derivatives | Intramolecular Michael Addition | High enantioselectivity for syn-products. nih.gov |

| Bifunctional Squaramide | Cascade Oxa-Michael/Michael | Excellent diastereo- and enantioselectivity under mild conditions. acs.org |

| Jørgensen-Hayashi Catalyst | Double Michael Addition | High enantioselectivity for major diastereomer. researchgate.net |

The chiral pool refers to the collection of inexpensive, enantiopure natural products that can serve as starting materials for complex target molecules. Sugars are an abundant source of chirality and are well-suited for the synthesis of oxolane derivatives. organic-chemistry.org

A synthetic route to this compound could commence from a readily available pentose, such as L-arabinose or D-xylose. nih.gov For example, 2-deoxy-D-ribose can be reduced and subsequently cyclized under acidic conditions to form (2R,3S)-2-(hydroxymethyl)oxolan-3-ol. nih.gov This chiral building block, with its pre-defined stereochemistry, can be further elaborated. The hydroxyl groups can be differentially protected, followed by oxidation and functional group manipulation to introduce the required carboxamide and trifluoromethyl substituents at the C3 and C4 positions. Another approach involves the transformation of sugar γ-lactones, which can be converted into substituted chiral tetrahydrofurans through reactions like dichloromethylenation followed by reduction. psu.edu This strategy leverages the inherent stereochemistry of the sugar to build the chiral oxolane core of the target molecule.

Development of Novel Trifluoromethylation Strategies for the Oxolane Scaffold

The introduction of the trifluoromethyl group is a key step in the synthesis. While various methods exist, nucleophilic trifluoromethylation is particularly relevant for precursors containing a carbonyl group.

Nucleophilic trifluoromethylation involves the reaction of a "CF₃⁻" synthon with an electrophilic center, typically a carbonyl group. The most widely used reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent. wikipedia.org

In a potential synthesis of the target molecule, a precursor such as an ethyl 4-oxo-oxolane-3-carboxylate could be treated with TMSCF₃. The reaction is typically initiated by a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), which generates the active trifluoromethyl anion. This anion then attacks the ketone at the C4 position to form a tertiary alcohol after hydrolysis. arkat-usa.orgsemanticscholar.org Subsequent dehydration and reduction would be required to obtain the desired 4-(trifluoromethyl)oxolane structure.

Recent advancements have focused on using fluoroform (HCF₃), a potent greenhouse gas, as an inexpensive and atom-economical source of the CF₃ group. nih.gov Systems combining fluoroform with a strong base like potassium hexamethyldisilazide (KHMDS) in a suitable solvent can effectively trifluoromethylate esters to form trifluoromethyl ketones. beilstein-journals.org This method could be applied to a diester precursor, where one ester group is converted to a trifluoromethyl ketone, which can then be reduced to furnish the C4-CF₃ stereocenter.

Table 3: Common Reagents for Nucleophilic Trifluoromethylation

| Reagent | Activator/Conditions | Substrate Scope |

|---|---|---|

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | Catalytic F⁻ (e.g., TBAF, CsF) | Aldehydes, Ketones, Imines. |

| Fluoroform (HCF₃) | Strong base (e.g., KHMDS) in triglyme | Esters, Ketones, Aldehydes. nih.govbeilstein-journals.org |

Electrophilic Trifluoromethylation Protocols

Electrophilic trifluoromethylation is a primary strategy for installing a CF₃ group onto a nucleophilic carbon center. For the synthesis of this compound, this approach would typically involve the reaction of a pre-formed enolate or silyl (B83357) enol ether of an oxolane-3-carboxamide precursor with a suitable electrophilic "CF₃⁺" source.

The general mechanism proceeds via the deprotonation of the α-carbon (C4) of the oxolane ring, adjacent to the carbonyl group of the carboxamide, to form a nucleophilic enolate. This enolate then attacks the electrophilic trifluoromethylating agent, forming the C-CF₃ bond. A variety of powerful and shelf-stable electrophilic reagents have been developed for this purpose. researchgate.netchem-station.com

Key reagents applicable to this transformation include:

Hypervalent Iodine Reagents (e.g., Togni Reagents): 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II) is widely used for the trifluoromethylation of β-keto esters and other soft nucleophiles. researchgate.netwikipedia.org Its reaction with an oxolane-3-carboxamide enolate would be a plausible route. researchgate.net

Sulfonium Salts (e.g., Umemoto Reagents): S-(Trifluoromethyl)dibenzothiophenium salts are potent electrophilic CF₃ donors effective for trifluoromethylating silyl enol ethers and β-dicarbonyl compounds. enamine.netresearchgate.nettcichemicals.comenamine.net These reagents are known to be compatible with amide functionalities. enamine.net

Sulfoximine Derivatives (e.g., Shibata Reagents): These reagents also serve as effective electrophilic CF₃ sources for various nucleophiles, including β-ketoesters.

The choice of reagent and reaction conditions, particularly the base and solvent, is critical for achieving high yield and selectivity. For instance, the trifluoromethylation of β-keto amides, a structurally similar class of compounds, has been demonstrated using various electrophilic sources, highlighting the feasibility of this approach. beilstein-archives.org

| Reagent Class | Specific Example | Typical Substrates | Potential Advantages | Reference |

|---|---|---|---|---|

| Hypervalent Iodine | Togni Reagent II | β-Keto esters, Thiols, Alkenes | Commercially available, broad functional group tolerance. | researchgate.netwikipedia.org |

| Sulfonium Salts | Umemoto Reagent I | Silyl enol ethers, β-Keto esters | High reactivity, effective for C-H trifluoromethylation. | enamine.netenamine.net |

| Sulfonium Salts | Mes-Umemoto Reagent | Alkyl bromides, Amides, Esters | Broad compatibility, suitable for late-stage functionalization. | enamine.net |

| Sulfoximine Salts | Shibata-Johnson Reagent | β-Keto esters | Alternative to iodine- or sulfur-based reagents. | chem-station.com |

Radical Trifluoromethylation Methods

Radical trifluoromethylation offers a complementary approach, often proceeding under milder conditions and exhibiting different selectivity compared to ionic pathways. This method involves the generation of a trifluoromethyl radical (•CF₃), which then adds to a suitable precursor. For the target molecule, a plausible precursor would be an unsaturated analog, such as a 2,5-dihydrooxolane-3-carboxamide or an oxolane bearing an exocyclic double bond at the C4 position.

The generation of the •CF₃ radical is the key step and can be achieved through several methods:

From Sodium Trifluoromethanesulfinate (CF₃SO₂Na, Langlois' Reagent): In the presence of an oxidant like tert-butyl hydroperoxide (TBHP), Langlois' reagent readily generates •CF₃ radicals. beilstein-journals.orgchemistryviews.org This method is operationally simple and has been broadly applied to the trifluoromethylation of heterocycles. beilstein-journals.org

From Trifluoroacetic Anhydride (B1165640): A scalable and cost-effective method uses trifluoroacetic anhydride in combination with pyridine (B92270) N-oxide and a photoredox catalyst to generate the •CF₃ radical via decarboxylation. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions. princeton.edu Using a suitable photocatalyst (e.g., Ru(bpy)₃²⁺ or Ir(ppy)₃) and a CF₃ source (like Togni's reagent or CF₃I), the •CF₃ radical can be generated and used to functionalize unsaturated systems, including those derived from α,β-unsaturated amides. nih.govnih.govresearchgate.netresearchgate.net

Once generated, the electrophilic •CF₃ radical adds to the double bond of the unsaturated oxolane precursor. The resulting carbon-centered radical is then quenched, typically by a hydrogen atom donor, to yield the final product. This approach avoids the need for strong bases to form an enolate, which can be advantageous for sensitive substrates.

| CF₃ Source | Initiation Method | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| CF₃SO₂Na (Langlois' Reagent) | Oxidative (e.g., TBHP) | Room temperature, various solvents | Operationally simple, readily available reagent. | beilstein-journals.orgchemistryviews.org |

| Trifluoroacetic Anhydride | Photoredox Catalysis | Visible light, Ru or Ir catalyst, pyridine N-oxide | Scalable, uses inexpensive CF₃ source. | nih.gov |

| Togni Reagent or CF₃I | Photoredox Catalysis | Visible light, Ru or Ir catalyst | Very mild conditions, high functional group tolerance. | princeton.edunih.gov |

| Umemoto's Reagent | Visible Light Irradiation | Metal- and photocatalyst-free | Direct homolytic cleavage of the S-CF₃ bond. | researchgate.net |

Optimization of Reaction Conditions and Process Intensification for Efficient Synthesis

Solvent Effects and Reaction Parameter Optimization

The efficiency, yield, and selectivity of trifluoromethylation reactions are highly dependent on reaction parameters. The choice of solvent can dramatically influence the outcome, particularly in radical reactions where it can alter innate substrate selectivity. nih.gov For instance, in the trifluoromethylation of 4-acetylpyridine, switching from a dichloromethane/water system to a dimethylsulfoxide/water system resulted in a complete reversal of regioselectivity. nih.govresearchgate.net For the synthesis of this compound, a systematic screening of solvents (e.g., THF, acetonitrile, DCM, DMSO) would be crucial to optimize the yield of the desired isomer.

Other key parameters for optimization include:

Base: For electrophilic methods, the choice of base (e.g., LiHMDS, K₂CO₃, DBU) affects enolate formation and can influence C- vs. O-alkylation selectivity.

Temperature: While many modern methods operate at room temperature, temperature adjustments can control reaction rates and minimize side reactions.

Concentration: Reactant concentration can impact reaction kinetics and, in flow chemistry, residence time.

Catalyst Loading: In catalyzed reactions, optimizing the amount of catalyst is essential for balancing efficiency and cost.

| Parameter | Variable | Potential Effect | Reference for Principle |

|---|---|---|---|

| Solvent | DCM, THF, DMSO, CH₃CN | Influences reagent solubility, enolate stability, and selectivity. | nih.govresearchgate.net |

| Base | LiHMDS, NaH, K₂CO₃ | Controls rate and position of deprotonation. | beilstein-archives.org |

| Temperature | -78 °C to 40 °C | Affects reaction rate and stability of intermediates. | hes-so.ch |

| Reagent Stoichiometry | 1.1 to 2.0 equivalents | Ensures complete conversion and minimizes unreacted starting material. | nih.gov |

Green Chemistry Approaches to Synthesis

Incorporating green chemistry principles is vital for developing sustainable synthetic routes. For trifluoromethylation, this involves several strategies:

Catalyst Selection: Employing photoredox catalysis with organic dyes or earth-abundant metal catalysts can replace more toxic or precious metal systems. rsc.orgresearchgate.net

Solvent Choice: Performing reactions in greener solvents is a key objective. Radical trifluoromethylations have been successfully conducted in aqueous micellar media, significantly reducing organic waste. nih.gov This approach uses a surfactant in water to create nanoreactors where the reaction occurs, often at room temperature. nih.gov

Energy Efficiency: Photochemical reactions that proceed at ambient temperature using low-energy visible light (e.g., from an LED bulb) are more energy-efficient than methods requiring high temperatures. researchgate.net

Adopting these approaches can lead to a more environmentally benign and economically viable synthesis of this compound.

Continuous Flow Chemistry for Scalable Production

For the scalable production of fine chemicals and pharmaceutical intermediates, continuous flow chemistry offers significant advantages over traditional batch processing. hes-so.ch These benefits include enhanced safety through superior heat and mass transfer, improved reaction yields, reduced solvent consumption, and minimized waste generation. hes-so.chmit.edu

A multistep synthesis, such as the formation of a precursor enolate followed by trifluoromethylation, can be "telescoped" into a single continuous process, avoiding the isolation of intermediates. nih.gov For the synthesis of this compound, a hypothetical flow setup would involve:

Pumping a solution of the oxolane-3-carboxamide precursor and a base through a mixing unit.

Introducing a solution of the trifluoromethylating reagent at a T-mixer.

Passing the combined stream through a heated or irradiated coil reactor to allow for a specific residence time.

Potentially including an in-line purification or quenching step before collecting the product stream.

This methodology is particularly well-suited for handling hazardous reagents or highly exothermic reactions safely and enables rapid optimization and scale-up. hes-so.chresearchgate.net Flow chemistry has been successfully applied to the synthesis of various trifluoromethylated heterocycles, demonstrating its power and applicability in this field. hes-so.chmit.edursc.org

| Parameter | Batch Processing | Continuous Flow Processing | Reference |

|---|---|---|---|

| Safety | Poor heat transfer, risk of thermal runaway. | Excellent heat and mass transfer, smaller reaction volumes, increased safety. | hes-so.ch |

| Scalability | Difficult, often requires re-optimization. | Straightforward by extending operation time or using larger reactors. | nih.gov |

| Efficiency | Lower yields, requires intermediate isolation and purification. | Higher yields, potential for telescoped reactions, reduced waste. | hes-so.chnih.gov |

| Optimization | Time-consuming, requires multiple discrete experiments. | Rapid optimization of parameters (temp, time, stoichiometry) is possible. | researchgate.net |

Mechanistic Investigations of Chemical Transformations Involving 4 Trifluoromethyl Oxolane 3 Carboxamide

Reactivity Profile of the Oxolane Ring System

The oxolane ring, a saturated five-membered ether, is generally characterized by its relative stability compared to smaller cyclic ethers like oxiranes and oxetanes, due to lower ring strain. researchgate.net However, the presence of substituents, particularly the electron-withdrawing trifluoromethyl group and the adjacent carboxamide, significantly influences its reactivity.

The cleavage of the oxolane ring typically requires activation by Lewis or Brønsted acids to protonate the ether oxygen, making the carbon atoms more susceptible to nucleophilic attack. researchgate.net In the case of 4-(trifluoromethyl)oxolane-3-carboxamide, two primary pathways for acid-catalyzed ring-opening can be postulated.

Pathway A: C5-O Bond Cleavage: Protonation of the ring oxygen would generate an oxonium ion. A subsequent SN2 attack by a nucleophile (Nu⁻) at the less sterically hindered C5 position would lead to a linear alcohol derivative.

Pathway B: C2-O Bond Cleavage: Alternatively, nucleophilic attack could occur at the C2 position. The regioselectivity of the attack would be heavily influenced by the electronic effects of the substituents on the stability of the transition state.

Theoretical studies on the ring-opening of tetrahydrofuran (B95107) (THF) by frustrated Lewis pairs (FLPs) show that the interaction involves both donor-acceptor and electron-sharing contributions, with the deformation energy of the THF ring being a key factor in determining the activation energy. nih.govnih.gov The electron-withdrawing nature of the CF₃ group in this compound would likely polarize the C-O bonds, potentially affecting the activation barrier for such reactions.

Subsequent transformations of the ring-opened product could include cyclization to form new heterocyclic systems, elimination reactions, or further functionalization of the newly formed hydroxyl and nucleophile-bearing termini.

Table 1: Plausible Nucleophiles and Conditions for Oxolane Ring-Opening

| Nucleophile Type | Reagent Examples | Typical Conditions | Expected Product Class |

|---|---|---|---|

| Halides | HX (X = Cl, Br, I) | Strong Acid | 4-Halo-2-(hydroxymethyl)-3-(trifluoromethyl)butanamide |

| Oxygen Nucleophiles | H₂O, ROH | Acid Catalysis | Diol or Ether-Alcohol Derivatives |

| Sulfur Nucleophiles | RSH, Na₂S | Lewis Acid | Thioether-Alcohol Derivatives researchgate.net |

| Carbon Nucleophiles | Organometallics (e.g., Grignard) | Lewis Acid | Functionalized Tertiary Alcohols researchgate.net |

Cycloaddition reactions, such as the Diels-Alder reaction, fundamentally require the presence of π-electron systems. libretexts.orgnumberanalytics.com The oxolane ring in this compound is a saturated aliphatic heterocycle, meaning it lacks the necessary conjugated diene or dienophile character to participate directly in concerted cycloaddition reactions. oxfordsciencetrove.com

Therefore, the oxolane moiety itself is considered inert to typical cycloaddition pathways. For the molecule to engage in such a transformation, it would first need to undergo an elimination reaction to introduce a double bond within the ring, forming a dihydrofuran derivative. This unsaturated intermediate could then potentially act as a dienophile in a [4+2] cycloaddition. However, this represents a multi-step sequence rather than a direct cycloaddition involving the saturated oxolane core.

In a different context, if the oxolane ring were a substituent on a diene system, it would act as an electron-withdrawing or -donating group influencing the stereoselectivity and rate of a Diels-Alder reaction, but not participating in the bond formation of the new ring itself. researchgate.net

Rearrangements of the stable oxolane core are uncommon under thermal conditions. Such transformations are typically initiated by the formation of a reactive intermediate, such as a carbocation, which can occur during acid-catalyzed ring-opening. acs.org

For instance, if ring-opening leads to a secondary carbocation, a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable carbocation before being trapped by a nucleophile. Computational studies on the rearrangement of lithiated oxiranes, a related system, indicate that both α-lithiation and β-elimination pathways can be operational, leading to ketones and allyl alcohols, respectively. researchgate.net While the mechanism for a five-membered ring would differ, this highlights the potential for base-initiated rearrangements following deprotonation at a carbon alpha to the oxygen atom.

Transformations of the Trifluoromethyl Group and its Influence on Reactivity

The trifluoromethyl (CF₃) group is renowned for its high thermal and chemical stability, largely due to the strength of the C-F bond. tcichemicals.com Nevertheless, under specific conditions, it can undergo transformations that are of significant synthetic interest.

Defluorination of the CF₃ group typically involves reductive processes or base-promoted eliminations.

Hydrodefluorination: This process replaces C-F bonds with C-H bonds. Electrochemical methods have been developed for the selective mono- or di-hydrodefluorination of trifluoromethyl arenes and ketones, offering a controlled way to access difluoromethyl (CHF₂) and monofluoromethyl (CH₂F) compounds. bris.ac.uk

Base-Promoted Elimination: In certain contexts, a strong base can promote the elimination of fluoride (B91410) to form a difluoro-intermediate, which can then be trapped by a nucleophile. researchgate.net

Protolytic Defluorination: In superacidic media, trifluoromethyl-substituted arenes can undergo reactions consistent with the formation of carbocationic intermediates, leading to Friedel-Crafts-type products. nih.gov

Interconversion of the CF₃ group into other functionalities is more challenging but achievable. When the CF₃ group is "anionically activated," meaning it is conjugated with an ionizable group like an N-H or O-H, it can undergo transformations. acs.org For instance, reaction with nucleophiles under basic aqueous conditions can convert an activated trifluoromethyl group into a new heterocyclic ring. acs.orgnih.gov The presence of the adjacent carboxamide N-H in this compound could potentially facilitate such an activation upon deprotonation.

Table 2: Summary of Potential CF₃ Group Transformations

| Transformation Type | Reagent/Condition | Intermediate | Product Moiety |

|---|---|---|---|

| Mono-hydrodefluorination | Electrochemical Reduction | Radical Anion | -CHF₂ bris.ac.uk |

| Di-hydrodefluorination | Electrochemical Reduction | Radical Anion | -CH₂F bris.ac.uk |

| Base-Promoted Substitution | Strong Base, Nucleophile | Difluoro-alkene | -CF₂(Nu) researchgate.net |

| Anionic Activation | Strong Base, Dinucleophile | Anion/Dianion | New Heterocycle acs.orgnih.gov |

The trifluoromethyl group exerts powerful and predictable effects on the electronics and sterics of neighboring functional groups.

Electronic Effects: As one of the most powerful electron-withdrawing groups in organic chemistry, the CF₃ group significantly influences the reactivity of the adjacent carboxamide. tcichemicals.com

Inductive Effect (-I): The high electronegativity of the three fluorine atoms strongly withdraws electron density through the sigma bonds. This effect increases the acidity of the amide N-H proton, making it more susceptible to deprotonation. It also decreases the electron density on the amide carbonyl oxygen, reducing its basicity and nucleophilicity.

Acidity Enhancement: The pKa of the N-H proton is expected to be significantly lower than that of a non-fluorinated analogue.

Reduced Nucleophilicity: The lowered electron density on the amide nitrogen makes it a weaker nucleophile. nih.gov

Steric Effects: The steric bulk of the trifluoromethyl group is often compared to that of an ethyl or isopropyl group. researchgate.net In this compound, this steric hindrance would influence the approach of reagents to the adjacent carboxamide functional group. For example, it could hinder reactions that require nucleophilic attack at the carbonyl carbon or coordination of a Lewis acid to the carbonyl oxygen. This combination of steric hindrance and low nucleophilicity can make standard amide bond-forming reactions challenging for N-trifluoromethyl amines. nih.gov Studies on distorted amides show a complex interplay between electronic and steric factors that determine the geometry and reactivity of the amide bond. dntb.gov.ua

Table 3: Predicted Effects of the CF₃ Group on the Carboxamide Moiety

| Property | Predicted Effect | Mechanistic Consequence |

|---|---|---|

| Amide N-H Acidity | Increased | Easier deprotonation by base. |

| Carbonyl Oxygen Basicity | Decreased | Weaker coordination to Lewis/Brønsted acids. |

| Amide Nitrogen Nucleophilicity | Decreased | Slower rates of N-alkylation/acylation. nih.gov |

| Reactivity at Carbonyl Carbon | Steric Hindrance | Slower rates of nucleophilic acyl substitution. |

| C-N Bond Rotation Barrier | Modified | Potential for altered conformational preferences. |

Chemical Reactivity and Derivatization of the Carboxamide Functionality

The carboxamide moiety is a cornerstone of organic and medicinal chemistry, offering a versatile platform for a variety of chemical transformations. In the context of this compound, the electronic influence of the adjacent trifluoromethyl group and the stereochemical constraints of the oxolane ring are expected to play a significant role in the reactivity of the amide bond. Investigations into the derivatization of this specific carboxamide are crucial for understanding its chemical behavior and for the synthesis of new analogues with potentially valuable properties.

Amide Bond Modifications and Functional Group Interconversions

The chemical literature lacks specific studies on the amide bond modifications and functional group interconversions of this compound. However, based on established principles of organic chemistry, several potential transformations can be postulated.

Hydrolysis: The hydrolysis of the amide bond in this compound under acidic or basic conditions would yield 4-(trifluoromethyl)oxolane-3-carboxylic acid and ammonia (B1221849). The reaction rate and mechanism would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group, which could affect the electrophilicity of the carbonyl carbon.

Reduction: The reduction of the primary amide to the corresponding amine, 4-(trifluoromethyl)oxolan-3-yl)methanamine, is another plausible transformation. This is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The specific conditions required for this reduction on the target molecule have not been reported.

Dehydration: Dehydration of the primary carboxamide group to a nitrile functionality, yielding 4-(trifluoromethyl)oxolane-3-carbonitrile, is a common transformation in organic synthesis. This reaction is typically carried out using dehydrating agents like phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA). The efficiency of this conversion for this compound would need to be experimentally determined.

Table 1: Plausible Functional Group Interconversions of this compound

| Starting Material | Reagents and Conditions (Hypothetical) | Product |

|---|---|---|

| This compound | H₃O⁺ or OH⁻, heat | 4-(Trifluoromethyl)oxolane-3-carboxylic acid |

| This compound | 1. LiAlH₄, THF; 2. H₂O | (4-(Trifluoromethyl)oxolan-3-yl)methanamine |

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the primary amide in this compound is nucleophilic and can, in principle, undergo alkylation and acylation reactions.

N-Alkylation: The reaction of the amide with an alkyl halide in the presence of a base could lead to the formation of N-alkylated derivatives. The choice of base and reaction conditions would be critical to avoid competing O-alkylation or dialkylation.

N-Acylation: N-acylation could be achieved by reacting the amide with an acyl chloride or anhydride, typically in the presence of a base like pyridine (B92270). This would result in the formation of an N-acyl-4-(trifluoromethyl)oxolane-3-carboxamide, also known as an imide derivative.

Detailed experimental protocols and the scope of these reactions for this compound are not available in the current scientific literature.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

A thorough understanding of the reaction mechanisms for the transformations of this compound would require detailed kinetic and spectroscopic studies.

Kinetic Studies: Kinetic experiments, such as monitoring the reaction rate as a function of reactant concentrations, temperature, and catalyst loading, would provide valuable insights into the reaction order, activation parameters (enthalpy and entropy of activation), and the nature of the rate-determining step. For instance, in the case of amide hydrolysis, kinetic data could help to distinguish between AAC2 and BAC2 mechanisms under acidic and basic conditions, respectively.

Spectroscopic Studies: Spectroscopic techniques are indispensable for the elucidation of reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be crucial for characterizing the starting material, intermediates, and final products of any chemical transformation. In-situ NMR monitoring could potentially allow for the direct observation of reaction intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for tracking the progress of reactions involving the carboxamide group. The characteristic C=O stretching frequency of the amide (around 1650 cm⁻¹) would shift or disappear upon conversion to other functional groups like carboxylic acids, amines, or nitriles.

Mass Spectrometry (MS): Mass spectrometry would be essential for confirming the molecular weight of the products and for identifying any byproducts formed during the reaction. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) could be used to analyze complex reaction mixtures.

Currently, there are no published kinetic or detailed spectroscopic studies specifically focused on the reaction mechanisms of this compound. Future research in this area would be necessary to fully understand the chemical behavior of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Trifluoromethyl Oxolane 3 Carboxamide

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis

High-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, and for determining the relative stereochemistry and preferred conformation of 4-(Trifluoromethyl)oxolane-3-carboxamide in solution.

The ¹H NMR spectrum provides initial insights into the proton environments. The protons of the oxolane ring and the amide group exhibit characteristic chemical shifts and coupling constants. The trifluoromethyl group, being a strong electron-withdrawing group, significantly influences the chemical shifts of adjacent protons.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly vital for conformational analysis. mdpi.com Through-space correlations observed in a NOESY spectrum provide information about the spatial proximity of protons. For this compound, NOESY can distinguish between different puckering conformations of the five-membered oxolane ring and determine the relative orientation of the trifluoromethyl and carboxamide substituents. The presence of a trifluoromethyl group can significantly impact the conformational preferences of the molecule. chim.it

¹⁹F NMR is also a powerful technique for studying fluorinated compounds. acs.org The chemical shift of the ¹⁹F signal is sensitive to the local electronic environment and can provide additional conformational information.

Table 1: Representative ¹H and ¹³C NMR Data for this compound in CDCl₃

| Position | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations | NOESY Correlations |

| 2 | 72.1 | 4.10-4.25 | m | - | H-3, H-5 | C-3, C-4, C-5 | H-3, H-5 |

| 3 | 45.8 | 3.15-3.25 | m | - | H-2, H-4, H-5 | C-2, C-4, C-5, C=O | H-2, H-4, H-5, NH₂ |

| 4 | 55.2 | 3.30-3.40 | m | - | H-3, H-5 | C-2, C-3, C-5, CF₃ | H-3, H-5, CF₃ |

| 5 | 68.9 | 3.90-4.05 | m | - | H-2, H-3, H-4 | C-2, C-3, C-4 | H-2, H-3, H-4 |

| C=O | 175.3 | - | - | - | - | H-3, NH₂ | - |

| CF₃ | 125.4 (q, ¹JCF = 280) | - | - | - | - | C-3, C-4 | H-4 |

| NH₂ | - | 6.5 (br s), 7.2 (br s) | - | - | H-3 | C=O | H-3 |

Single-Crystal X-ray Diffraction for Absolute Stereochemistry Determination and Solid-State Structural Insights

Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous determination of the absolute stereochemistry of chiral centers.

For this compound, a successful crystallographic analysis would reveal the exact conformation of the oxolane ring, which can adopt various puckered forms such as the envelope or twist conformation. It would also definitively establish the relative orientation of the trifluoromethyl and carboxamide substituents (i.e., cis or trans). The determination of the absolute configuration is often possible, especially if a heavy atom is present or by using anomalous dispersion effects.

Furthermore, the crystal structure elucidates the intermolecular interactions that govern the packing of molecules in the crystal lattice. Hydrogen bonding involving the amide group is expected to be a dominant feature, potentially forming extended networks. nih.gov The nature of these hydrogen bonds (e.g., N-H···O=C) can be fully characterized. Other non-covalent interactions, such as those involving the fluorine atoms of the trifluoromethyl group, may also play a role in the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543 |

| b (Å) | 10.211 |

| c (Å) | 12.678 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1104.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.685 |

| R-factor | 0.045 |

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Functional Group Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, particularly hydrogen bonding. tandfonline.com

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the primary amide (typically in the region of 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1640 cm⁻¹), and the C-O stretching of the oxolane ring (around 1100 cm⁻¹). The C-F stretching vibrations of the trifluoromethyl group will also give rise to strong absorptions, typically in the 1300-1100 cm⁻¹ region.

The positions and shapes of the N-H and C=O stretching bands are particularly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, where intermolecular hydrogen bonding is significant, these bands are typically broader and shifted to lower wavenumbers compared to the gas phase or dilute solutions in non-polar solvents. nih.gov This shift can be used to probe the strength of the hydrogen-bonding interactions.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds and symmetric vibrations often give stronger signals. The C-C and C-H vibrations of the oxolane ring can be readily identified.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |

| N-H | 3350, 3180 | 3355 | Asymmetric and symmetric stretching (H-bonded) |

| C-H | 2980-2850 | 2985-2860 | Aliphatic stretching |

| C=O | 1665 | 1660 | Amide I band (stretching) |

| N-H | 1620 | - | Amide II band (bending) |

| C-F | 1250, 1180, 1130 | 1245 | Symmetric and asymmetric stretching |

| C-O | 1090 | 1085 | Ether stretching |

Circular Dichroism Spectroscopy for Chiral Recognition and Conformational Dynamics

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. Since this compound is a chiral molecule, it is expected to be CD active.

Furthermore, CD spectroscopy can be used to study conformational dynamics in solution. Changes in the CD spectrum as a function of temperature or solvent polarity can provide insights into conformational equilibria and the relative stabilities of different conformers. This technique is particularly useful for probing subtle conformational changes that may not be easily detected by NMR. The chiral recognition of fluorinated heterocycles can be influenced by specific intermolecular interactions. rsc.org

Advanced Mass Spectrometry Techniques for Isomeric Differentiation and Fragmentation Pathway Analysis

Advanced mass spectrometry (MS) techniques are essential for confirming the molecular weight and elemental composition of this compound, as well as for differentiating it from its isomers. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is obtained. This pattern provides structural information and can be used to distinguish between different isomers, which may exhibit different fragmentation behaviors. nih.govnih.gov

For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxamide group, the trifluoromethyl group, or cleavage of the oxolane ring. The analysis of these fragmentation patterns can help to confirm the connectivity of the molecule.

Ion mobility-mass spectrometry (IM-MS) is an advanced technique that separates ions based on their size, shape, and charge. This can be particularly useful for separating and identifying different conformers or isomers that may not be distinguishable by mass alone.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | m/z (observed) | Fragmentation Pathway |

| [M+H]⁺ | 186.0589 | 186.0591 | Protonated molecule |

| [M-NH₂]⁺ | 170.0531 | 170.0533 | Loss of amino group |

| [M-CONH₂]⁺ | 142.0476 | 142.0478 | Loss of carboxamide group |

| [M-CF₃]⁺ | 117.0606 | 117.0608 | Loss of trifluoromethyl group |

Computational and Theoretical Studies of 4 Trifluoromethyl Oxolane 3 Carboxamide

Quantum Chemical Calculations of Electronic Structure and Energetics (e.g., DFT Studies)

No specific data from quantum chemical calculations, such as Density Functional Theory (DFT) studies, on the electronic structure and energetics of 4-(Trifluoromethyl)oxolane-3-carboxamide are available in the current scientific literature.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

There are no published studies on the conformational analysis or energy landscapes of this compound using molecular mechanics or molecular dynamics simulations.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Information regarding the theoretical prediction of spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound and their correlation with experimental data is not available.

Investigation of Solvent Effects and Intermolecular Interactions

There are no available studies investigating the effects of solvents or the intermolecular interactions of this compound through computational methods.

Derivatization and Functionalization Strategies for Novel Chemical Entities

Synthesis of Analogue Libraries for Structure-Reactivity Relationship Studies

There is no published data on the synthesis of analogue libraries specifically from 4-(Trifluoromethyl)oxolane-3-carboxamide. In general, the synthesis of such libraries is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR). doi.org For a molecule like this compound, this would typically involve modifying the carboxamide group, for instance, by reacting it with a diverse range of amines or alcohols to produce different amides and esters. Another approach would be to alter the oxolane ring or the trifluoromethyl group, although this would require more complex synthetic routes starting from different precursors. nih.gov The goal of these modifications would be to systematically assess how changes in the molecule's structure affect its biological activity or chemical reactivity.

Incorporation of this compound into Complex Molecular Architectures

No specific examples of incorporating this compound into more complex molecules have been documented. Hypothetically, the carboxamide functional group could serve as a handle for coupling reactions. For example, it could be hydrolyzed to a carboxylic acid, which could then be used in peptide synthesis or other amide bond-forming reactions to integrate the trifluoromethyl-oxolane scaffold into a larger bioactive molecule. researchgate.net The tetrahydrofuran (B95107) motif itself is found in many natural products and pharmaceuticals, suggesting that this scaffold is of interest to synthetic chemists. nih.govnih.gov

Exploration as a Chiral Building Block in Asymmetric Catalysis and Synthesis

The potential of this compound as a chiral building block has not been explored in the available literature. The molecule possesses at least two chiral centers, meaning it could exist in several stereoisomeric forms. If a specific stereoisomer could be isolated or synthesized, it could theoretically be used as a chiral starting material. researchgate.netresearchgate.net Chiral trifluoromethylated compounds are of high value in asymmetric synthesis, as the CF3 group can significantly influence a molecule's biological properties. nih.govresearchgate.net The development of synthetic routes to enantiomerically pure forms of this compound would be the first step toward its exploration in this context.

Potential Applications in Materials Science (e.g., Monomer for Fluorinated Polymers, Components of Functional Materials)

There is no information regarding the use of this compound in materials science. Fluorinated polymers, known for their unique properties like thermal stability and chemical resistance, are typically synthesized from fluorinated alkenes or other reactive monomers. nih.govmdpi.compageplace.de To be used as a monomer, this compound would need to possess polymerizable functional groups. One could envision modifying the molecule to introduce such groups, for example, by converting the carboxamide to a functional group capable of participating in polymerization reactions. kpi.ua The presence of the trifluoromethyl group is often desirable in advanced materials, as it can impart properties such as hydrophobicity and low refractive index. nih.gov

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Optimization

Future research will likely focus on developing bespoke AI algorithms to tackle the specific challenges associated with fluorinated heterocyclic compounds. mdpi.com ML models can be trained on vast datasets of known chemical reactions to identify patterns and relationships that are not immediately obvious to human chemists. nih.govnih.gov For the synthesis of 4-(Trifluoromethyl)oxolane-3-carboxamide, this could translate into several key advantages:

Retrosynthesis and Route Prediction: AI-powered retrosynthesis tools can propose multiple viable synthetic pathways from commercially available starting materials. lanl.gov These programs can evaluate routes based on criteria such as cost, step-count, and theoretical yield, helping chemists to select the most promising approach before stepping into the lab. digitellinc.com

Reaction Condition Optimization: ML algorithms can analyze the complex interplay of solvents, catalysts, temperatures, and reagents to predict the optimal conditions for maximizing yield and minimizing impurities. This data-driven approach reduces the need for extensive, time-consuming, and resource-intensive trial-and-error experimentation. lifechemicals.com

Predictive Toxicology and Property Profiling: Early-stage in silico analysis using AI can predict the pharmacokinetic and toxicological properties of a compound and its synthesis intermediates. lifechemicals.com This allows for the early identification of potential liabilities, guiding the design of safer and more efficient manufacturing processes.

The integration of these technologies is expected to create a more efficient "design-make-test-analyze" cycle in drug discovery and chemical manufacturing. nih.gov

Table 1: Potential Applications of AI/ML in the Synthesis of this compound

| AI/ML Application | Description | Potential Impact |

| Retrosynthesis Planning | Utilizes neural networks trained on reaction data to propose novel and efficient synthetic routes. lanl.gov | Reduces synthesis design time; identifies more cost-effective and sustainable pathways. |

| Predictive Yield Modeling | Employs algorithms to forecast the outcome of a reaction based on input parameters. researchgate.net | Optimizes reaction conditions for higher efficiency and minimizes experimental runs. |

| Automated Reaction Discovery | Leverages machine learning to explore new chemical space and identify novel reactions for creating the oxolane ring or installing the trifluoromethyl group. | Accelerates the discovery of innovative and potentially more efficient synthetic methods. |

| In Silico ADME/Tox | Predicts Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of the target molecule and byproducts. lifechemicals.com | Enables early-stage safety and viability assessments, reducing late-stage failures. |

Development of Sustainable and Atom-Economical Synthetic Routes

The pharmaceutical industry is increasingly focused on green chemistry principles to reduce its environmental footprint. mdpi.com Future research into the synthesis of this compound will undoubtedly prioritize the development of sustainable and atom-economical routes. Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, will be a central tenet of this research. organic-chemistry.org

Key areas of exploration include:

Use of Greener Solvents and Reagents: Shifting away from hazardous solvents and using more environmentally benign alternatives is a critical goal. Research into scalable syntheses using cost-effective and readily available CF3-containing building blocks, such as trifluoroacetic anhydride (B1165640) (TFAA) or trifluoroacetamide, offers a more sustainable approach. organic-chemistry.orgacs.org

Catalytic Methods: The development of highly efficient catalytic systems can replace stoichiometric reagents, which often generate significant waste. This includes exploring novel transition metal catalysts or organocatalysts that can facilitate key bond-forming reactions under mild conditions. acs.org

Flow Chemistry: Continuous flow manufacturing presents a safer, more efficient, and scalable alternative to traditional batch processing. chemrxiv.org Flow reactors allow for precise control over reaction parameters, improved heat and mass transfer, and the ability to handle reactive intermediates safely. This technology is particularly well-suited for optimizing the synthesis of pharmaceutical intermediates like this compound, often leading to higher yields and purity in shorter reaction times. acs.org A recent study demonstrated a unified flow strategy for the preparation and use of trifluoromethyl-heteroatom anions, highlighting the power of this technology for creating CF3-containing molecules in a more sustainable manner. chemrxiv.org

A recent report on the sustainable manufacturing of a structurally related building block, trans-4-trifluoromethyl-l-proline, highlights the successful implementation of in silico strategies and high-throughput experimentation to devise an efficient and scalable five-step synthesis. figshare.com This approach underscores the industry's move towards greener and more technologically advanced manufacturing processes. figshare.comacs.org

Exploration of Photoredox and Electrochemical Methods for its Transformations

Modern synthetic chemistry has been revolutionized by the emergence of photoredox catalysis and electrosynthesis. acs.orgbeilstein-journals.org These methods utilize visible light or electricity, respectively, to generate highly reactive radical intermediates under exceptionally mild conditions, enabling transformations that are difficult or impossible to achieve with traditional thermal methods. princeton.eduresearchgate.net

For a molecule containing a trifluoromethyl group, these techniques are particularly relevant. The installation of the CF3 moiety is a critical step in the synthesis, and photoredox catalysis offers a powerful tool for this purpose. princeton.edu Future research will likely explore:

Novel Ring-Forming Reactions: Light- or electricity-driven radical cyclizations could provide new pathways to construct the core oxolane ring system. researchgate.net These methods often exhibit unique regioselectivity and functional group tolerance compared to conventional ionic reactions.

Electrochemical Fluorination: Electrochemistry provides a reagent-free method for introducing fluorine atoms. wikipedia.orgresearchgate.net While the target molecule already contains a CF3 group, electrochemical methods could be explored for other transformations on the molecule or its precursors. numberanalytics.comacs.org Electrochemical synthesis is increasingly recognized as a sustainable and scalable strategy for preparing organofluorine compounds. researchgate.net

The use of visible light photoredox catalysis, in particular, has become a prominent strategy for trifluoromethylation reactions due to its operational simplicity and green credentials. researchgate.net

Table 2: Comparison of Synthetic Methodologies

| Methodology | Energy Source | Key Advantage | Relevance to this compound |

| Traditional Thermal | Heat | Well-established and understood reaction classes. | Current basis for many synthetic routes. |

| Photoredox Catalysis | Visible Light | High selectivity, mild reaction conditions, unique reactivity via radical pathways. sigmaaldrich.com | Novel methods for CF3-group installation or C-H functionalization. princeton.edunih.gov |

| Electrosynthesis | Electricity | Reagent-free redox control, high functional group tolerance, scalability. acs.org | Sustainable alternatives for fluorination or cyclization steps. researchgate.netnumberanalytics.com |

Advanced Analytical Methodologies for Real-Time Process Monitoring

To ensure the quality, safety, and efficiency of pharmaceutical manufacturing, regulatory bodies like the U.S. Food and Drug Administration (FDA) have encouraged the adoption of Process Analytical Technology (PAT). longdom.orgwikipedia.orgmt.com PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. news-medical.nethamiltoncompany.com

For the synthesis and production of this compound, the implementation of PAT is a key future direction. This involves integrating advanced analytical tools directly into the manufacturing line for real-time monitoring, rather than relying on traditional, delayed offline testing. longdom.org

Emerging research in this area will focus on:

In-line Spectroscopic Methods: Techniques such as Near-Infrared (NIR) and Raman spectroscopy can be used to monitor reaction kinetics, conversion rates, and the formation of intermediates or impurities in real-time without needing to extract samples. longdom.org

On-line Chromatography: Automated high-performance liquid chromatography (HPLC) systems can be integrated into the process stream to provide rapid, quantitative analysis of reaction mixtures, ensuring that Critical Quality Attributes (CQAs) are met throughout the synthesis. mt.com

Chemometrics and Data Analysis: The large datasets generated by PAT tools require sophisticated statistical analysis (chemometrics) to extract meaningful information. wikipedia.org These models can be used to predict the final product quality based on real-time process data, enabling proactive control and reducing the likelihood of batch failures.

By embracing PAT, manufacturers can gain a deeper understanding of the synthetic process, leading to improved consistency, higher yields, reduced waste, and the potential for real-time release of the final product. wikipedia.orgmt.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Trifluoromethyl)oxolane-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions requiring Lewis acid/base catalysts (e.g., BF₃ or Et₃N) to facilitate cyclization and carboxamide formation. Key parameters include temperature (60–100°C), solvent polarity (THF or DMF), and reaction time (24–72 hours). Purification via column chromatography or recrystallization ensures >95% purity. Optimizing these conditions minimizes side reactions like hydrolysis of the trifluoromethyl group .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- Structural Analysis : High-resolution NMR (¹H/¹³C/¹⁹F) identifies substituent positioning, while X-ray crystallography resolves stereochemistry. FT-IR confirms carboxamide C=O and N-H stretches.

- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and MS (ESI or MALDI-TOF) validate molecular weight. Purity thresholds >98% are critical for biological assays .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in experimental settings?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at –20°C under inert gas (N₂/Ar). Solubility varies: polar aprotic solvents (DMSO > DMF > THF) are optimal for reactions, while aqueous buffers (pH 6–8) are preferred for biological testing. Stability studies (TGA/DSC) under accelerated conditions (40°C/75% RH) guide storage protocols .

Advanced Research Questions

Q. How can computational reaction design tools (e.g., ICReDD’s quantum chemical calculations) optimize synthetic pathways for this compound?

- Methodological Answer : ICReDD’s workflow combines quantum mechanics (DFT for transition-state modeling) and machine learning to predict reaction outcomes. For example, solvent effects and catalyst selection (e.g., Pd vs. Cu) are simulated to prioritize high-yield routes. Experimental validation then focuses on narrowing conditions (e.g., 0.1 mol% catalyst loading, 12-hour reaction time) .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography results) in structural elucidation?

- Methodological Answer : Cross-validation using complementary techniques:

- NMR-X-ray Mismatches : Use NOESY/ROESY to confirm spatial proximity of protons.

- Theoretical Modeling : Compare DFT-optimized geometries with crystallographic data to identify conformational flexibility or crystal-packing artifacts .

Q. What in vitro/in vivo models are appropriate for studying this compound’s biological activity, considering its trifluoromethyl group’s electronic effects?

- Methodological Answer :

- In Vitro : Enzyme inhibition assays (e.g., kinase or protease targets) with fluorogenic substrates. Surface plasmon resonance (SPR) quantifies binding affinity (KD).

- In Vivo : Zebrafish models assess bioavailability and toxicity. The trifluoromethyl group’s electron-withdrawing effects enhance metabolic stability, requiring PK/PD studies in rodents .

Q. How do factorial design approaches improve robustness in developing scalable synthetic protocols for this compound?

- Methodological Answer : A 2³ factorial design tests variables (catalyst loading, temperature, solvent ratio) to identify interactions. Response surface methodology (RSM) then optimizes conditions (e.g., 1.5 mol% catalyst, 80°C, THF:H₂O 4:1) for >90% yield. This reduces batch-to-batch variability in scaled-up reactions .

Q. What advanced analytical methods (e.g., microspectroscopic imaging) characterize surface interactions of this compound in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.